Idrx-42

KIT mutation GIST tyrosine kinase inhibitor

IDRX-42 (also known as Velzatinib, M4205) is a highly selective, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) that potently targets the receptor tyrosine kinase KIT. It has a molecular weight of 508.62 g/mol and the chemical formula C29H32N8O.

Molecular Formula C29H32N8O
Molecular Weight 508.6 g/mol
CAS No. 2590556-80-0
Cat. No. B8180535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdrx-42
CAS2590556-80-0
Molecular FormulaC29H32N8O
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=C(C=C2)CNC3=NC=NC(=C3)C4=CN=C5N4C=CC(=C5)OCCCN6CCCC6
InChIInChI=1S/C29H32N8O/c1-35-20-24(18-34-35)23-7-5-22(6-8-23)17-30-28-16-26(32-21-33-28)27-19-31-29-15-25(9-13-37(27)29)38-14-4-12-36-10-2-3-11-36/h5-9,13,15-16,18-21H,2-4,10-12,14,17H2,1H3,(H,30,32,33)
InChIKeyLVMAULGVWBINFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

IDRX-42 (CAS 2590556-80-0): A Next-Generation KIT Tyrosine Kinase Inhibitor for GIST Research


IDRX-42 (also known as Velzatinib, M4205) is a highly selective, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) that potently targets the receptor tyrosine kinase KIT [1]. It has a molecular weight of 508.62 g/mol and the chemical formula C29H32N8O [1]. The compound was specifically engineered to address a critical limitation in gastrointestinal stromal tumor (GIST) therapy: the incomplete coverage of clinically relevant primary and secondary KIT resistance mutations by currently approved TKIs [2]. IDRX-42 is currently under active clinical development, including a Phase 3 registrational trial comparing it directly to sunitinib [3].

Critical Procurement Note: Why IDRX-42 Is Not Interchangeable with Generic KIT Inhibitors


Substituting IDRX-42 with generic KIT inhibitors like imatinib, sunitinib, or ripretinib is not scientifically valid for research focused on KIT-mutant GIST, particularly in models of acquired resistance. The primary reason is the heterogeneous and incomplete mutation coverage of these standard-of-care agents. Imatinib is largely ineffective against secondary KIT resistance mutations [1]. Sunitinib shows activity against ATP-binding pocket (AP) mutations (e.g., V654A, T670I) but minimal activity against activation loop (AL) mutations [2]. Ripretinib, while a broad-spectrum type II inhibitor, lacks potency against certain compound AP/AL mutations [3]. IDRX-42 was designed to overcome these specific, well-characterized deficits, offering a broader and more potent inhibition profile against a clinically relevant spectrum of KIT mutants [1].

IDRX-42 Comparative Evidence Guide: Potency, Selectivity, and Clinical Performance


IDRX-42 Demonstrates Superior Biochemical Potency Against Primary and Secondary KIT Mutations

IDRX-42 exhibits superior biochemical potency against a broad panel of primary and secondary KIT mutations when compared directly with imatinib (IM) and ripretinib (RIP). In cellular assays using GIST T1 cell lines, IDRX-42 was active (S = sensitive) against KIT exon 11 (K11) + V654A and K11 + AL (activation loop) mutations, whereas both IM and RIP were resistant (R) or partially resistant [1]. Similarly, in CHO cells expressing KIT exon 9 (K9) + V654A or K9 + AL, IDRX-42 retained activity, while IM was resistant [1].

KIT mutation GIST tyrosine kinase inhibitor

IDRX-42 Displays Higher Kinome Selectivity Compared to Standard-of-Care and Investigational Agents

The kinase selectivity profile of M4205 (IDRX-42) was reported to be superior to that of registered standard-of-care and investigational agents [1]. In a biochemical panel of 398 kinases at 1 µM, IDRX-42 demonstrated high selectivity, significantly inhibiting only a few kinases (PDGFRA, PDGFRB, KIT, FLT3, CSF1R, and LCK) by >80% . This selectivity was further confirmed in cellular NanoBRET assays, where at 1 µM, IDRX-42 only bound to wild-type KIT (65% occupancy) and FLT3 (45% occupancy) .

kinase selectivity off-target safety pharmacology

IDRX-42 Shows Encouraging Clinical Activity in Heavily Pre-treated GIST Patients

In the Phase 1/1b StrateGIST 1 trial, IDRX-42 demonstrated promising antitumor activity in patients with advanced GIST who had received a median of four prior lines of therapy [1]. The overall response rate (ORR) was 29% across all evaluable patients. Notably, in second-line patients, the ORR was 53% [1]. The estimated median progression-free survival (PFS) was 12.9 months for third-line patients and 11.0 months for fourth- or later-line patients without prior ripretinib at the recommended Phase 1b dose [1].

clinical trial GIST progression-free survival

IDRX-42 Effectively Inhibits Imatinib-Resistant KIT Mutations in Cellular and In Vivo Models

IDRX-42 (M4205) is a potent inhibitor of KIT autophosphorylation in imatinib-resistant GIST cell lines. It inhibited KIT autophosphorylation in the imatinib-sensitive GIST430 cell line with an IC50 of 4 nM. Critically, it inhibited the imatinib-resistant GIST430/654 cell line (harboring exon 11 and exon 13 V654A mutations) with an IC50 of 48 nM . In vivo, administration of 35 mg/kg M4205 led to strong tumor growth inhibition and regression in mice bearing GIST430/654 xenografts .

imatinib resistance KIT V654A xenograft

Ongoing Phase 3 Trial Directly Compares IDRX-42 to Sunitinib in Second-Line GIST

The clinical development of IDRX-42 includes a Phase 3 randomized, multicenter, open-label study (StrateGIST 3) that directly compares the efficacy and safety of IDRX-42 (GSK6042981) to sunitinib in participants with metastatic and/or unresectable GIST after imatinib therapy [1]. The primary objective is to compare progression-free survival (PFS) between the two treatment arms [1].

Phase 3 head-to-head sunitinib

Optimal Research Applications for IDRX-42 Based on Differentiated Evidence


Investigating Mechanisms of TKI Resistance in GIST

IDRX-42 is the preferred compound for studies exploring the biology and therapeutic targeting of KIT-mutant GIST that has developed resistance to imatinib or other approved TKIs. Its unique potency profile against secondary KIT mutations, including the common V654A gatekeeper mutation, makes it an essential tool for generating and interrogating clinically relevant models of acquired resistance [1].

Comparative Efficacy Studies in Second-Line GIST Models

For research groups performing in vivo efficacy studies in GIST models that mimic the post-imatinib clinical setting, IDRX-42 is the most relevant investigational agent. Its advanced clinical stage and direct Phase 3 comparison with sunitinib [2] make it a high-value comparator for validating the translational potential of novel GIST therapies.

Safety and Tolerability Assessment of Next-Generation TKIs

Due to its reported superior kinome selectivity profile compared to less selective multi-targeted TKIs like sunitinib [3], IDRX-42 serves as an optimal reference compound for studies aiming to dissociate on-target KIT inhibition from off-target kinase-related toxicities in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idrx-42

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.